Propoxyphene napsylate

Pharmaceutical formulation Salt selection Solid dosage stability

Propoxyphene napsylate is a DEA Schedule IV controlled reference standard for forensic and cardiac safety pharmacology laboratories. Its unique dual-channel hERG/sodium inhibitory profile makes it a critical positive control for proarrhythmic risk assessment. The napsylate salt offers formulation stability advantages over the hydrochloride form. USP-grade material (≥97%) is available for method validation, historical case review, and mechanistic studies. Regulatory documentation required for procurement; verify import permit requirements before ordering.

Molecular Formula C32H37NO5S
Molecular Weight 547.7 g/mol
CAS No. 17140-78-2
Cat. No. B107865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropoxyphene napsylate
CAS17140-78-2
Synonymsd-propoxyphene napsylate
dextropropoxyphene napsylate
propoxyphene napsylate
Molecular FormulaC32H37NO5S
Molecular Weight547.7 g/mol
Structural Identifiers
SMILESCCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O
InChIInChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m1./s1
InChIKeyVZPXFHVJUUSVLH-MYXGOWFTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propoxyphene Napsylate Salt-Form Differentiation: A Procurement-Focused Overview


Propoxyphene napsylate (CAS 17140-78-2) is a centrally acting synthetic opioid analgesic of the diphenylpropylamine class, formulated as the napsylate (naphthalene-2-sulfonate) salt of dextropropoxyphene [1]. Propoxyphene napsylate differs from the more common hydrochloride salt in that it is very slightly soluble in water, exhibits reduced bitterness, and enables more stable liquid and tablet formulations when co-formulated with agents such as aspirin [2]. However, due to findings of potentially fatal cardiac arrhythmias at therapeutic doses, both the FDA and EMA mandated the withdrawal of all propoxyphene-containing products from the US and EU markets in 2010 [3].

Propoxyphene Napsylate: Why Salt Form Substitution Fails in Formulation and Toxicology


In-class substitution between propoxyphene napsylate and propoxyphene hydrochloride fails at both the formulation and toxicological levels. First, the napsylate salt exhibits markedly lower aqueous solubility and a less bitter taste than the hydrochloride salt, allowing for stable co-formulation with aspirin without the degradation issues observed with the hydrochloride salt [1]. Second, while equimolar doses produce comparable plasma concentration-time curves and systemic availability, the molecular weight differential necessitates a 100 mg dose of propoxyphene napsylate to deliver propoxyphene equivalent to 65 mg of the hydrochloride salt [2]. Third, and most critically, both salts generate the active metabolite norpropoxyphene, which inhibits cardiac hERG potassium channels and fast sodium channels with potencies that confer a narrow and unpredictable therapeutic index regardless of the salt form selected—a liability that ultimately drove global regulatory market withdrawal [3].

Propoxyphene Napsylate Comparative Quantitative Evidence for Procurement and Research Selection


Propoxyphene Napsylate vs Hydrochloride: Solubility and Formulation Stability Comparison

Propoxyphene napsylate exhibits fundamentally different physicochemical properties from propoxyphene hydrochloride, directly impacting formulation strategy. Propoxyphene napsylate is described as 'very slightly soluble in water,' whereas propoxyphene hydrochloride is 'freely soluble in water' [1]. This reduced aqueous solubility confers enhanced stability when co-formulated with aspirin; the hydrochloride salt poses stability problems when capsulated or tableted with aspirin, whereas the napsylate salt does not [2].

Pharmaceutical formulation Salt selection Solid dosage stability

Equimolar Bioequivalence of Propoxyphene Napsylate and Hydrochloride Salts

When compared on an equimolar basis, propoxyphene napsylate and propoxyphene hydrochloride exhibit similar plasma concentration-time curves and similar systemic availabilities [1]. Due to the higher molecular weight of the napsylate salt, a dose of 100 mg propoxyphene napsylate (176.8 µmol) is required to supply an amount of propoxyphene equivalent to that present in 65 mg propoxyphene hydrochloride (172.9 µmol) [2].

Bioequivalence Pharmacokinetics Salt form interchangeability

Propoxyphene vs Tramadol and Codeine: Analgesic Efficacy in Postoperative Pain

A meta-analysis of individual patient data from 3,453 postoperative and dental extraction patients compared oral tramadol against placebo, codeine, and combination analgesics [1]. The analysis found that single oral doses of tramadol (75 to 150 mg) had analgesic efficacy equivalent to combinations of acetaminophen plus propoxyphene and aspirin plus codeine [1]. Additionally, a network meta-analysis of weak opioids in osteoarthritis treatment found that dextropropoxyphene and dihydrocodeine exhibited a relatively good safety profile in the analyzed dataset, but noted that their efficacy still warrants further investigation [2].

Analgesic efficacy Postoperative pain Weak opioid comparison

Norpropoxyphene Cardiotoxicity: hERG and Sodium Channel Inhibition Potency Comparison

In vitro studies demonstrate that both propoxyphene and its major metabolite norpropoxyphene inhibit cardiac ion channels critical for normal repolarization and conduction [1]. Propoxyphene and norpropoxyphene inhibit the voltage-gated potassium current carried by cardiac hERG channels with approximately equal potency [1]. For sodium channel inhibition (local anesthetic effect), norpropoxyphene is approximately 2-fold more potent than propoxyphene, and propoxyphene is approximately 10-fold more potent than lidocaine [2]. These dual-channel inhibitory effects occur at concentrations relevant to both therapeutic and toxic exposures, explaining the narrow therapeutic index and proarrhythmic liability that ultimately led to regulatory withdrawal [3].

Cardiotoxicity hERG channel Sodium channel blockade Safety pharmacology

Propoxyphene Napsylate Pharmacokinetics: Half-Life Disparity Between Parent and Cardiotoxic Metabolite

Propoxyphene napsylate exhibits a pronounced pharmacokinetic disparity between the parent compound and its cardiotoxic metabolite norpropoxyphene. Following oral administration, propoxyphene has a half-life of 6 to 12 hours, whereas norpropoxyphene has a substantially longer half-life of 30 to 36 hours [1]. In elderly patients (70-78 years), these half-lives are further prolonged to 13-35 hours for propoxyphene and 22-41 hours for norpropoxyphene, with the Cmax of norpropoxyphene increasing 5-fold after multiple oral doses [1]. Repeated dosing at 6-hour intervals leads to increasing plasma concentrations, with a plateau reached only after the ninth dose at 48 hours [2].

Pharmacokinetics Metabolite accumulation Toxicokinetics Half-life

Regulatory Market Withdrawal: FDA and EMA Safety Actions Differentiating Propoxyphene from Remaining Weak Opioids

Propoxyphene is the only weak opioid analgesic to have undergone complete regulatory market withdrawal by both the FDA (US) and EMA (EU) due to cardiac safety concerns . In June 2009, the EMA recommended withdrawal of marketing authorizations across the European Union . In November 2010, the FDA requested voluntary withdrawal of all propoxyphene-containing products from the US market after new clinical data demonstrated that the standard therapeutic dose could cause potentially serious or fatal heart rhythm abnormalities [1]. An analysis from the state of Florida demonstrated that propoxyphene-involved deaths declined by 84% (from 580 deaths to 92 deaths) following market withdrawal [2]. Codeine and tramadol, by contrast, remain on the market with modified labeling and scheduling but without complete withdrawal.

Regulatory science Risk-benefit assessment Market withdrawal Pharmacovigilance

Propoxyphene Napsylate: Validated Application Scenarios for Research and Analytical Procurement


Forensic Toxicology Reference Standard for Postmortem Propoxyphene Detection

Propoxyphene napsylate serves as a critical analytical reference standard in forensic toxicology laboratories conducting postmortem investigations. The compound's distinct metabolic profile—characterized by a parent drug half-life of 6-12 hours and a cardiotoxic metabolite (norpropoxyphene) half-life of 30-36 hours [1]—makes it essential for validating LC-MS/MS and GC-MS methods used to distinguish propoxyphene-related fatalities from other opioid overdoses. Given the 84% documented decline in propoxyphene-involved deaths following market withdrawal [2], forensic laboratories require authenticated reference material for historical case review and for monitoring potential illicit or diverted supply in regions where the drug may remain available outside US/EU jurisdictions.

Cardiac Ion Channel Pharmacology: hERG and Sodium Channel Inhibition Studies

Propoxyphene napsylate and its active metabolite norpropoxyphene constitute a valuable dual-channel inhibitor tool compound set for cardiac safety pharmacology research. In vitro studies demonstrate that propoxyphene and norpropoxyphene inhibit hERG potassium channels with approximately equal potency, while norpropoxyphene is approximately 2-fold more potent than propoxyphene at sodium channel inhibition [3]. This unique dual-channel inhibitory profile—combining class III antiarrhythmic (hERG) and class I antiarrhythmic (sodium channel) properties—makes propoxyphene an informative positive control or mechanistic probe for studying drug-induced QT prolongation, QRS widening, and proarrhythmic risk in early-stage drug discovery programs.

Salt Form and Co-Formulation Stability Research in Pharmaceutical Development

Propoxyphene napsylate provides a well-characterized case study for salt selection strategy in pharmaceutical development. The napsylate salt exhibits very slight aqueous solubility compared to the freely soluble hydrochloride salt, enabling stable co-formulation with aspirin without the degradation issues observed with the hydrochloride salt [4]. This solubility differential—coupled with the equimolar bioequivalence demonstrated between the two salt forms [5]—offers an instructive model for formulators evaluating salt forms to optimize stability, taste-masking, and compatibility in fixed-dose combination products.

Regulatory Science and Pharmacovigilance: Risk-Benefit Reassessment Case Study

The propoxyphene napsylate market withdrawal represents a landmark case study in regulatory science and post-marketing pharmacovigilance. The sequence of events—EMA withdrawal recommendation (June 2009), FDA requirement for a new cardiac safety study (July 2009), and subsequent FDA-requested voluntary withdrawal (November 2010) following new clinical data demonstrating therapeutic-dose cardiac toxicity [6]—provides a documented regulatory decision-making framework for drug safety researchers, regulatory affairs professionals, and health policy analysts. The availability of pre- and post-withdrawal mortality data demonstrating an 84% reduction in deaths [2] further strengthens this as a quantifiable case example of successful risk mitigation through market withdrawal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propoxyphene napsylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.